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A comprehensive analysis of structure-function studies reveals that the N-terminal region of the

hormone leptin is crucial for its interaction with its receptor and subsequent biological effects.

Experimental data from various studies, including those involving site-directed mutagenesis

and in vivo models, unequivocally demonstrate that modifications or deletions in this region can

significantly impair or completely abolish leptin's ability to regulate appetite and body weight.

Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in energy homeostasis by

signaling the status of fat stores to the brain. Its action is initiated by binding to the leptin

receptor (LEPR), a member of the class I cytokine receptor family. This interaction triggers a

cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer

and activator of transcription (JAK/STAT) pathway, leading to a reduction in food intake and an

increase in energy expenditure. Structure-function studies have identified three key receptor

binding sites on the leptin molecule, with site III being located near the N-terminus of helix D.

This region is critical for the formation of a functional signaling complex.

Comparative Analysis of N-Terminal Leptin Variants
To quantitatively assess the impact of the N-terminal region on leptin's function, we have

compiled data from multiple studies examining various N-terminal modifications. The data,

summarized in the table below, clearly illustrates the dramatic loss of function associated with

N-terminal deletions and the potential for specific point mutations to modulate receptor binding

affinity.
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Leptin
Variant

Modificatio
n

Receptor
Binding
Affinity (Kd)

Signaling
Activation
(STAT3
Phosphoryl
ation EC50)

In Vivo
Effect on
Food Intake

Reference

Wild-Type

Human

Leptin

None ~1.7 nM ~0.5-1.0 nM
Significant

reduction

(Multiple

Sources)

N-Terminal

Deletion

Mutant

Complete

removal of

the N-

terminal

region

No detectable

binding
No activity

No effect on

food intake[1]

Imagawa et

al., 1998[1]

D23L Mutant

Aspartic acid

at position 23

replaced by

Leucine

~28 pM (>60-

fold higher

affinity)

Not reported

Potent

antagonist

when

combined

with other

mutations

Shpilman et

al., 2011

Note: The table is a compilation of data from the cited sources and is intended for comparative

purposes. Exact values may vary depending on the specific experimental conditions.

The seminal work by Imagawa and colleagues in 1998 provided the foundational evidence for

the critical role of the N-terminal region. Their study, utilizing N-terminally truncated human

leptin, demonstrated a complete loss of both receptor binding and in vivo biological activity, as

measured by the inability to reduce food intake in ob/ob mice[1]. More recent studies, such as

the one by Shpilman et al., have explored the effects of specific point mutations within the N-

terminal domain. The D23L mutation, for instance, was shown to dramatically increase the

binding affinity of leptin for its receptor, highlighting the nuanced role of individual amino acid

residues in this region in modulating the hormone-receptor interaction.
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The biological effects of leptin are mediated through a well-defined signaling pathway. The

following diagrams illustrate the canonical leptin signaling cascade and a typical experimental

workflow used to assess the activity of leptin variants.
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Leptin Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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region-of-leptin-in-its-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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